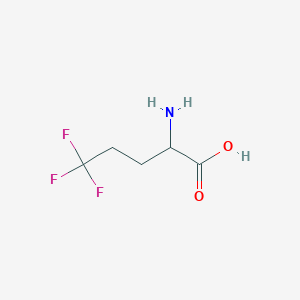

5,5,5-trifluoronorvaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5,5,5-trifluoropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZZIDWVKLDWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950040 | |

| Record name | 5,5,5-Trifluoronorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365-80-2, 27322-15-2 | |

| Record name | 2365-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5,5-Trifluoronorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5,5-Trifluoro-DL-norvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5,5,5-Trifluoronorvaline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5,5,5-Trifluoronorvaline is a non-proteogenic amino acid of significant interest in medicinal chemistry and peptide design. The incorporation of a terminal trifluoromethyl (CF₃) group onto the norvaline side chain imparts unique physicochemical characteristics that can enhance the therapeutic potential of parent molecules. These modifications include altered lipophilicity, metabolic stability, and electronic properties, making it a valuable building block for developing novel pharmaceuticals.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines authoritative experimental protocols for their determination, and discusses the implications of these properties for drug development.

Introduction: The Strategic Role of Fluorination

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity. In the context of amino acids, these changes can profoundly influence peptide conformation, resistance to proteolytic degradation, and binding affinity. This compound serves as a key building block in this arena, offering a way to introduce a CF₃ group into a flexible aliphatic side chain, thereby enabling the fine-tuning of peptide and protein properties for enhanced therapeutic performance.[1]

Molecular and Structural Properties

The foundational properties of a molecule dictate its behavior in both chemical and biological systems.

-

Chemical Structure:

Caption: Chemical structure of this compound.

-

Stereochemistry: As with most amino acids (except glycine), the α-carbon of this compound is a chiral center. Therefore, it exists as two enantiomers, (S)-5,5,5-trifluoronorvaline and (R)-5,5,5-trifluoronorvaline. The stereochemistry is critical for biological activity and must be controlled during synthesis and specified in research.[2][3]

Summary of Core Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈F₃NO₂ | [1][4] |

| Molecular Weight | 171.12 g/mol | [1][4] |

| CAS Number | 23809-57-6 / 2365-80-2 | [4][5][6] |

| Physical Appearance | Grey or off-white powder | [1] |

| LogP (Computed) | 0.7408 | |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | |

| Melting Point | Not available in cited literature | |

| Aqueous Solubility | Not available in cited literature | |

| pKa Values | Not available in cited literature |

Key Physicochemical Parameters for Drug Development

Lipophilicity (LogP and LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ability to cross biological membranes. It is typically expressed as LogP (for the neutral species) or LogD (at a specific pH).

-

Expert Insight: The computed LogP of ~0.74 suggests that this compound is moderately lipophilic. The terminal CF₃ group significantly increases lipophilicity compared to its non-fluorinated counterpart, norvaline (LogP ≈ -1.8). This enhancement is a primary reason for its use in drug design, as it can improve cell permeability and tissue distribution. However, as an amino acid, its ionization state is pH-dependent, making LogD the more biologically relevant parameter.

Acidity and Basicity (pKa)

The pKa values of the α-carboxyl and α-amino groups determine the molecule's charge state at physiological pH (~7.4). This charge state profoundly impacts solubility, receptor binding, and membrane transport.

-

Expert Insight: While experimental pKa values for this compound are not published, the strong electron-withdrawing inductive effect of the distal CF₃ group is expected to lower the pKa of both functional groups compared to a standard amino acid like norvaline (pKa₁ ≈ 2.3, pKa₂ ≈ 9.8).

-

α-Carboxyl Group (pKa₁): The CF₃ group will increase the acidity of the carboxylic acid, leading to an expected pKa₁ < 2.3 .

-

α-Amino Group (pKa₂): The CF₃ group will also increase the acidity of the protonated amine (the ammonium cation), resulting in an expected pKa₂ < 9.8 . This shift means that at physiological pH, the molecule will exist predominantly as a zwitterion, but the precise ratio of charged to neutral species will be altered, which can influence its interactions and solubility.

-

Caption: pH-dependent ionization states of an amino acid.

Aqueous Solubility

Solubility is a critical factor for drug formulation and bioavailability. For amino acids, solubility is lowest at the isoelectric point (pI) and increases in acidic or basic solutions due to salt formation. The introduction of fluorine can have complex effects on solubility, sometimes decreasing aqueous solubility due to the hydrophobic nature of the C-F bond.

Spectroscopic and Analytical Characterization

The unique fluorine atoms in this compound make it particularly amenable to certain analytical techniques.

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful, background-free technique for studying fluorinated molecules. A single resonance, likely a triplet due to coupling with the two protons on the adjacent γ-carbon, is expected for the CF₃ group. The chemical shift of this signal is exquisitely sensitive to the local molecular environment, making it an excellent probe for studying protein folding, conformational changes, and ligand binding when this amino acid is incorporated into a peptide.[7]

-

¹H and ¹³C NMR Spectroscopy: Standard NMR techniques will confirm the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): MS will readily confirm the molecular weight (171.12) and can be used to determine the molecular formula via high-resolution mass spectrometry (HRMS).

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound and is a key analytical component in the experimental determination of LogD.

Authoritative Protocols for Experimental Determination

To ensure scientific integrity, predicted values must be confirmed experimentally. The following sections provide self-validating protocols for determining key physicochemical parameters.

Protocol: Determination of LogD₇.₄ by the Shake-Flask Method

The shake-flask method is the gold-standard for determining partition coefficients. This protocol is designed for accuracy and requires minimal sample amounts.

Causality: The choice of pH 7.4 is to mimic physiological conditions. Pre-saturating the solvents is critical to prevent volume changes during the experiment, which would alter concentrations and invalidate the results. HPLC is used for quantification due to its high sensitivity and applicability to a wide range of compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. usbio.net [usbio.net]

- 5. usbio.net [usbio.net]

- 6. 2365-80-2|2-Amino-5,5,5-trifluoropentanoic acid|BLD Pharm [bldpharm.com]

- 7. biophysics.org [biophysics.org]

A Senior Application Scientist's Guide to Fmoc-5,5,5-trifluoronorvaline: Enhancing Peptide Therapeutics Through Strategic Fluorination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Peptide Drug Discovery

In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and low cell permeability. The strategic incorporation of non-canonical amino acids is a powerful approach to overcome these hurdles. Among these, fluorinated amino acids, particularly those bearing a trifluoromethyl (CF3) group, have emerged as invaluable tools for medicinal chemists.

The trifluoromethyl group is a highly sought-after moiety due to its unique electronic and steric properties. Its strong electron-withdrawing nature can significantly influence the local electronic environment within a peptide, potentially enhancing binding affinity to biological targets through modified hydrogen bonding and electrostatic interactions.[1] Furthermore, the lipophilicity of the CF3 group can improve membrane permeability, a crucial factor for oral bioavailability.[2] A key advantage is the remarkable stability of the carbon-fluorine bond, which can sterically shield adjacent peptide bonds from enzymatic degradation, thereby extending the in-vivo half-life of the peptide therapeutic.[1]

This guide provides an in-depth technical overview of Fmoc-5,5,5-trifluoronorvaline, a trifluoromethyl-containing amino acid building block, for its application in peptide synthesis and drug design. We will delve into its commercial availability, protocols for its efficient incorporation into peptide sequences, and the underlying scientific principles that make it a valuable asset in the development of next-generation peptide drugs.

Fmoc-5,5,5-trifluoronorvaline: Properties and Commercial Availability

Fmoc-5,5,5-trifluoronorvaline is a synthetic amino acid derivative where the side chain of norvaline is terminated with a trifluoromethyl group. The N-terminus is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, making it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols.

Chemical Properties:

-

Appearance: Typically a white to off-white solid.[6]

Commercial Suppliers:

A number of chemical suppliers offer Fmoc-5,5,5-trifluoronorvaline for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, and the provision of comprehensive analytical data (e.g., Certificate of Analysis with HPLC and NMR data).

| Supplier | Purity | Available Quantities | Notes |

| MedChemExpress | ≥95% (typically >98% by HPLC) | 100 mg, 250 mg, 1 g, bulk inquiries | Provides detailed product data sheets and has a good reputation for quality.[3][6] |

| Sigma-Aldrich (Ambeed, Inc.) | ≥97% | Inquire for available sizes | A well-established supplier with a broad range of chemical products. Note that this may be listed under their Ambeed, Inc. brand.[7] |

| Shanghai Galedo Biotechnology | Inquire | Custom synthesis and bulk quantities available | A specialized provider of unnatural amino acids.[5] |

| ChemScene | ≥95% | Inquire for available sizes | Offers a range of reagents for chemical biology and drug discovery.[4] |

Experimental Protocol: Incorporation of Fmoc-5,5,5-trifluoronorvaline into Peptides via SPPS

The following protocol outlines the manual incorporation of Fmoc-5,5,5-trifluoronorvaline into a peptide sequence using a standard Fmoc/tBu solid-phase synthesis strategy. This protocol is intended as a general guideline and may require optimization based on the specific peptide sequence and resin.

Workflow for Fmoc-5,5,5-trifluoronorvaline Incorporation:

Figure 1: General workflow for a single cycle of solid-phase peptide synthesis.

Materials and Reagents:

-

Fmoc-5,5,5-trifluoronorvaline

-

Peptide synthesis grade Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., HBTU/HCTU/HATU and Diisopropylethylamine (DIPEA) or DIC/Oxyma

-

Appropriate Fmoc-protected amino acids for the desired peptide sequence

-

Suitable solid support (e.g., Rink Amide resin for C-terminal amides)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O)

-

Cold diethyl ether

Step-by-Step Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Thoroughly wash the resin with DMF (at least 5-7 times) to remove all traces of piperidine.

-

Coupling of Fmoc-5,5,5-trifluoronorvaline:

-

In a separate vial, dissolve Fmoc-5,5,5-trifluoronorvaline (2-4 equivalents relative to the resin loading) and the chosen coupling agent (e.g., HBTU, 2-3.9 equivalents) in a minimal amount of DMF.

-

Add the base (e.g., DIPEA, 4-8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. The trifluoromethyl group can add steric bulk, so a longer coupling time or the use of a more potent coupling reagent like HATU may be beneficial.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test or a similar colorimetric test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF.

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in your peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Side-Chain Deprotection: Wash the resin with dichloromethane (DCM) and dry it. Add the cleavage cocktail and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then purify by reverse-phase HPLC.

Causality Behind Experimental Choices:

-

Choice of Coupling Reagent: For sterically hindered amino acids like Fmoc-5,5,5-trifluoronorvaline, stronger coupling reagents such as HATU are often preferred to ensure efficient amide bond formation and prevent deletion sequences.

-

Double Coupling: If the peptide sequence is known to be difficult or if the Kaiser test indicates incomplete coupling, a second coupling step is a prudent measure to maximize the yield of the desired full-length peptide.

-

Cleavage Cocktail: The choice of scavengers in the cleavage cocktail (e.g., TIS) is crucial to prevent side reactions with sensitive amino acid side chains.

Applications and Case Studies

The incorporation of 5,5,5-trifluoronorvaline can significantly enhance the therapeutic potential of peptides. The increased hydrophobicity and metabolic stability can lead to improved cell permeability and a longer plasma half-life.[8] The bulky and electron-withdrawing trifluoromethyl group can also influence the local peptide conformation, potentially leading to improved receptor binding and activity.[8]

While specific, high-profile drug examples incorporating this compound are emerging in proprietary pipelines, the broader class of trifluoromethyl-containing amino acids has seen significant application. For instance, the introduction of a trifluoromethyl group can be a key strategy in designing novel enzyme inhibitors and modulators that target specific biological pathways.[1]

Logical Relationship of Benefits:

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. chemscene.com [chemscene.com]

- 5. Fmoc-L-5,5,5-trifluoroNorvaline-Shanghai Galedo Biotechnology Co., Ltd. [galedo-bio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fmoc-5,5,5-trifluoro-N-Me-L-Norvaline | 2407820-18-0 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

structural analysis of 5,5,5-trifluoronorvaline

An In-Depth Technical Guide to the Structural Analysis of 5,5,5-Trifluoronorvaline

This guide provides a comprehensive framework for the structural elucidation of this compound, a non-canonical amino acid of significant interest in pharmaceutical and biotechnological research. As a building block for novel peptides and proteins, its precise structural characterization is paramount for understanding its influence on molecular conformation, metabolic stability, and biological activity.[1] The strategic incorporation of the trifluoromethyl (-CF3) group can profoundly alter the physicochemical properties of parent molecules, making a multi-faceted analytical approach essential for a complete understanding.[2][3]

This document eschews a rigid template, instead presenting a logical, field-proven workflow that moves from synthesis to comprehensive characterization. The methodologies described herein are designed to be self-validating, where data from orthogonal techniques are used to corroborate and build a cohesive structural model.

Foundational Physicochemical Properties

Before embarking on complex structural analysis, it is crucial to establish the foundational properties of the molecule. This data serves as a primary reference throughout the characterization workflow.

| Property | Value | Source |

| IUPAC Name | 2-Amino-5,5,5-trifluoropentanoic acid | [1][4] |

| CAS Number | 23809-57-6 | [1][4][5] |

| Molecular Formula | C₅H₈F₃NO₂ | [1][6] |

| Molecular Weight | 171.12 g/mol | [1][6] |

| Appearance | Grey or White Powder | [1] |

| Storage Conditions | 0 - 8 °C | [1][4] |

The Integrated Structural Analysis Workflow

A robust structural elucidation strategy relies on the integration of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combination provides a high-confidence assignment. The logical flow is designed to answer fundamental questions sequentially: Was the correct molecule synthesized? What is its exact mass and elemental composition? How are the atoms connected? What is its three-dimensional structure?

Caption: Integrated workflow for the .

Synthesis and Purification Protocol

While numerous strategies exist for the synthesis of fluorinated amino acids, a common approach involves the alkylation of a protected glycine equivalent.[7] The following protocol is a representative example based on established methodologies.

Protocol 3.1: Representative Synthesis

-

Enolate Formation: Prepare a solution of a suitable glycine enolate equivalent (e.g., from a Schiff base of glycine tert-butyl ester and benzophenone) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen) to control reactivity and minimize side reactions.

-

Alkylation: Add 1-bromo-3,3,3-trifluoropropane to the cooled enolate solution dropwise. The rationale for using a low temperature is to ensure kinetic control of the alkylation reaction.

-

Reaction Quench: Allow the reaction to warm to room temperature over several hours. Monitor by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction & Deprotection: Extract the product into an organic solvent (e.g., ethyl acetate). The subsequent deprotection of both the amine and ester protecting groups is typically achieved under acidic conditions (e.g., 6M HCl at reflux).

-

Purification: The crude amino acid is purified, often by ion-exchange chromatography, to yield the final product with high purity (>98%).

Spectroscopic and Spectrometric Characterization

This phase confirms the molecular identity and connectivity.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula. This is the first critical checkpoint after synthesis.

Protocol 4.1.1: ESI-ToF Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the purified sample (~1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-ToF) mass spectrometer.

-

Acquisition Mode: Acquire data in positive ion mode.

-

Data Analysis: Look for the protonated molecular ion [M+H]⁺.

Expected Results:

| Ion | Calculated Mass (C₅H₉F₃NO₂⁺) | Observed Mass |

| [M+H]⁺ | 172.0553 | Within 5 ppm of calculated |

The fragmentation pattern in mass spectrometry for fluorocarbons can be complex, but a prominent peak corresponding to the loss of the carboxyl group or the CF₃⁺ ion (m/z 69) is often observed.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable. The ¹⁹F nucleus is ideal for NMR studies due to its 100% natural abundance and high sensitivity.[9][10][11]

Protocol 4.2.1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum, using a suitable reference standard like CFCl₃ (0 ppm).

-

2D NMR: Perform correlation experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) to confirm assignments.

-

Predicted NMR Data (in D₂O): Note: These are predicted values based on chemical principles and data from similar structures. Actual shifts may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹⁹F | ~ -65 | Triplet (t) | JF-H ≈ 11 Hz | -CF₃ |

| ¹H | ~ 4.0 | Triplet (t) | JH-H ≈ 7 Hz | α-CH |

| ¹H | ~ 2.5 | Quartet of Triplets (qt) | JH-F ≈ 11 Hz, JH-H ≈ 7 Hz | γ-CH₂ |

| ¹H | ~ 2.1 | Multiplet (m) | - | β-CH₂ |

| ¹³C | ~ 175 | Singlet (s) | - | C =O |

| ¹³C | ~ 125 | Quartet (q) | JC-F ≈ 277 Hz | -C F₃ |

| ¹³C | ~ 55 | Singlet (s) | - | α-C H |

| ¹³C | ~ 30 | Quartet (q) | JC-F ≈ 30 Hz | γ-C H₂ |

| ¹³C | ~ 20 | Singlet (s) | - | β-C H₂ |

The ¹⁹F chemical shift is highly sensitive to its electronic environment, providing a clean window for analysis, free from the background signals that can complicate ¹H NMR.[10] The characteristic splitting patterns caused by H-F and C-F coupling are definitive structural signatures.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR provides confirmation of the presence of key functional groups by identifying their characteristic vibrational frequencies.

Protocol 4.3.1: FTIR Analysis

-

Sample Preparation: Prepare the sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).[12][13] ATR is often preferred as it requires minimal sample preparation.

-

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-2800 | N-H Stretch, O-H Stretch | Amine, Carboxylic Acid |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1580 | N-H Bend | Primary Amine |

| 1300-1100 | C-F Stretch | Trifluoromethyl |

The C-F bond vibrations typically produce very strong and distinct peaks in the fingerprint region of the spectrum.[14][15]

Definitive 3D Structure: Single-Crystal X-Ray Diffraction (SC-XRD)

Rationale: SC-XRD is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state, providing precise bond lengths, bond angles, and conformational details.

Protocol 5.1: Crystallization and Data Collection

-

Crystallization Screening: High-quality single crystals are required. This is often the most challenging step. Screen various solvents and solvent systems (e.g., slow evaporation from water/ethanol, vapor diffusion with acetone/ether) at different temperatures.

-

Crystal Mounting: Mount a suitable single crystal (typically <0.5 mm) on a goniometer head.

-

Data Collection: Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). Collect a full sphere of diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).

Expected Insights: Analysis of the crystal structure would reveal the preferred side-chain torsion angles and the specific intermolecular interactions (e.g., hydrogen bonding networks) that define the crystal packing. This information is invaluable for computational modeling and understanding protein-ligand interactions.

Computational Modeling

Rationale: In silico methods are used to complement and validate experimental findings. Density Functional Theory (DFT) can predict molecular geometries and NMR chemical shifts, while Molecular Dynamics (MD) can explore conformational landscapes.

Protocol 6.1: DFT Geometry Optimization and NMR Prediction

-

Structure Building: Build the this compound molecule in a computational chemistry software package.

-

Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

NMR Calculation: Using the optimized geometry, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation to predict ¹³C and ¹H chemical shifts.

-

Comparison: Compare the computationally predicted spectra with the experimental data. A good correlation provides strong evidence for the correct structural assignment. The development of specialized force fields for fluorinated amino acids has greatly improved the accuracy of such simulations.[16][17][18]

References

- 1. chemimpex.com [chemimpex.com]

- 2. real.mtak.hu [real.mtak.hu]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. This compound | CAS: 23809-57-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. chemscene.com [chemscene.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. biophysics.org [biophysics.org]

- 12. d-nb.info [d-nb.info]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

The Trifluoromethyl Anchor: A Technical Guide to the Applications of 5,5,5-Trifluoronorvaline in Biochemical Research

Executive Summary

In the landscape of protein engineering and drug discovery, the quest for molecular tools that offer enhanced stability, precise monitoring, and novel functionalities is perpetual. Among the arsenal of non-canonical amino acids, 5,5,5-trifluoronorvaline emerges as a compelling building block with transformative potential. Its defining feature, the terminal trifluoromethyl group, imparts unique physicochemical properties that can be harnessed to address long-standing challenges in biochemistry. This technical guide provides an in-depth exploration of the potential applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its capabilities. We will delve into its role as a bioisostere for enhancing metabolic stability, its utility as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and its application in the design of potent enzyme inhibitors. This guide will furnish not only the theoretical underpinnings but also actionable insights and detailed methodologies to empower the scientific community in unlocking the full potential of this unique fluorinated amino acid.

Introduction: The Power of Fluorine in Protein Science

The strategic incorporation of fluorine into biomolecules has revolutionized various fields of biochemistry and medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the conformation, stability, and bioactivity of peptides and proteins.[1][2] Fluorinated amino acids, in particular, have become invaluable tools for protein design and engineering, enabling the creation of proteins with enhanced thermal and chemical stability.[2][3]

This compound, a non-canonical amino acid, is characterized by a trifluoromethyl group at the terminus of its side chain. This feature makes it a structural analog of leucine and norleucine, allowing it to be recognized by the cellular machinery for protein synthesis, albeit with varying efficiency depending on the specific system.[4] The trifluoromethyl group is not just a simple hydrophobic substituent; its strong electron-withdrawing nature and steric bulk introduce unique properties that can be exploited for a range of biochemical applications.

Enhancing Metabolic Stability and Bioactivity of Peptides and Proteins

A primary challenge in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation. The incorporation of this compound can significantly enhance the metabolic stability of peptides.[3] The bulky and electronically distinct trifluoromethyl group can sterically hinder the approach of proteases to the peptide backbone, thereby slowing down enzymatic cleavage.

Furthermore, the increased hydrophobicity imparted by the trifluoromethyl group can enhance the binding affinity of peptides to their targets. This "fluorous effect" can drive more favorable interactions within hydrophobic pockets of proteins, potentially leading to increased bioactivity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23809-57-6 | Chem-Impex[3], ChemScene[1] |

| Molecular Formula | C₅H₈F₃NO₂ | Chem-Impex[3], ChemScene[1] |

| Molecular Weight | 171.12 g/mol | Chem-Impex[3], ChemScene[1] |

| Appearance | Grey powder | Chem-Impex[3] |

| Purity | ≥ 98% | Chem-Impex[3] |

| Storage | 0 - 8 °C | Chem-Impex[3] |

A Sensitive Probe for ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions. The fluorine nucleus (¹⁹F) has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it an exquisitely sensitive probe of its local environment. As fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window to observe the labeled protein.

Incorporating this compound into a protein provides a unique ¹⁹F NMR signature. The three equivalent fluorine atoms of the trifluoromethyl group give rise to a single, sharp resonance. Changes in the chemical shift, line width, and relaxation properties of this signal can provide a wealth of information about:

-

Protein Folding and Stability: The ¹⁹F chemical shift is highly sensitive to the local environment. Changes in the signal upon titration with denaturants can be used to monitor protein unfolding and determine its stability.

-

Ligand Binding: The binding of a ligand to a protein can induce conformational changes that alter the environment of the trifluoromethyl group, leading to a change in its ¹⁹F NMR signal. This allows for the detection of binding events and the determination of binding affinities.

-

Protein Dynamics: ¹⁹F NMR relaxation experiments can provide insights into the dynamics of the protein at the site of the label, revealing information about conformational flexibility and motions on different timescales.

Experimental Protocol: Incorporation of this compound into Recombinant Proteins

This protocol is a generalized procedure and may require optimization for specific proteins and expression systems.

-

Host Strain Selection: Utilize an E. coli auxotrophic strain for the amino acid you wish to replace (e.g., leucine). This prevents the incorporation of the natural amino acid.

-

Media Preparation: Prepare a minimal medium (e.g., M9) supplemented with all necessary nutrients except for the amino acid to be replaced.

-

Cell Growth: Grow the E. coli cells in the minimal medium at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction and Amino Acid Addition: Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside). Simultaneously, add this compound to the culture medium at a final concentration of 100-200 mg/L.

-

Protein Expression: Continue the cell culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and proper folding.

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).

-

Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for further purification.

-

Verification of Incorporation: Confirm the incorporation of this compound by mass spectrometry. The mass of the labeled protein will be higher than the unlabeled protein by the difference in mass between this compound and the replaced amino acid.

Diagram 1: Workflow for Incorporating this compound into Proteins

References

- 1. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Power of Trifluorination: A Paradigm Shift in Peptide Research and Development

An In-depth Technical Guide:

Abstract

The strategic incorporation of trifluorinated amino acids into peptide scaffolds represents a significant advancement in medicinal chemistry and protein engineering. The unique physicochemical properties imparted by the trifluoromethyl (CF3) group—including extreme electronegativity, high lipophilicity, and steric bulk—offer powerful tools to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][2] This guide provides an in-depth exploration of the synthesis, biophysical impact, and therapeutic applications of trifluorinated peptides. We will delve into the causality behind experimental choices, present validated protocols, and synthesize data to empower researchers, scientists, and drug development professionals to leverage this transformative technology.

The Trifluoromethyl Group: A Unique Influencer in Peptide Chemistry

The substitution of hydrogen atoms with fluorine, particularly in the form of a trifluoromethyl (CF3) group, introduces profound changes to an amino acid's character. Unlike a simple methyl group, the CF3 moiety is a powerful modulator of a peptide's local and global properties.[3]

-

Electronic Effects : As the most electronegative element, fluorine's presence in a CF3 group creates a strong electron-withdrawing effect.[1] This can lower the pKa of adjacent amide protons, enhancing their ability to act as hydrogen bond donors and thereby stabilizing secondary structures like α-helices and β-sheets.[4][5]

-

Steric and Conformational Impact : The CF3 group is significantly larger than a methyl group, with a bulkiness comparable to an isopropyl group.[4] This steric hindrance can shield adjacent peptide bonds from enzymatic cleavage, a primary mechanism for enhancing proteolytic stability.[1][6] Furthermore, this bulk can impose specific conformational constraints on the peptide backbone, influencing its folding and interaction with target proteins.[7]

-

Hydrophobicity and Lipophilicity : Perfluorinated groups are intensely hydrophobic.[3] The incorporation of a CF3 group dramatically increases the lipophilicity of an amino acid side chain, which can improve a peptide's ability to permeate cell membranes and interact with hydrophobic pockets in target receptors.[1][2][8]

A direct comparison highlights the distinct nature of the trifluoromethyl group.

| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Impact on Peptides |

| Van der Waals Volume | ~20 ų | ~43 ų | Increased steric bulk can shield from proteases and enforce specific conformations.[4] |

| Hydrophobicity (LogP contribution) | +0.5 | +1.0 to +1.4 | Significantly enhances lipophilicity, aiding membrane permeability.[3][9] |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Stabilizes secondary structures through enhanced H-bonding; alters local pKa.[1][5] |

Synthesis and Incorporation of Trifluorinated Amino Acids

The integration of these powerful building blocks into peptides is primarily achieved through Solid Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry.[10] This requires the prior synthesis of the trifluorinated amino acid monomer, typically with Fmoc-protection for compatibility with standard SPPS protocols.[1]

Synthetic Strategies

A variety of synthetic routes have been developed to access trifluorinated amino acids.[11][12] Recent advances have also focused on the direct, late-stage trifluoromethylation of native residues within fully formed peptides and proteins, often using radical-based chemistry.[13][14] However, for precise, site-specific incorporation, the use of pre-synthesized Fmoc-protected amino acid building blocks remains the gold standard in SPPS.[15]

Workflow: Solid Phase Peptide Synthesis (SPPS)

The following diagram illustrates the key steps for incorporating an Fmoc-protected trifluorinated amino acid into a growing peptide chain on a solid support.

Caption: General workflow for Fmoc-based Solid Phase Peptide Synthesis.

Biophysical and Biochemical Consequences of Trifluorination

The introduction of a trifluoromethyl group is not a subtle modification; it fundamentally alters the peptide's behavior in both simple and complex biological systems.

Enhancing Proteolytic Stability

One of the most sought-after benefits of trifluorination is the dramatic increase in peptide stability against enzymatic degradation.[16][17][18] Native peptides are often rapidly cleaved by proteases in plasma, limiting their therapeutic window. The CF3 group provides a robust defense through two primary mechanisms:

-

Steric Shielding : The bulk of the CF3 group physically blocks the protease's active site from accessing the adjacent peptide bonds.[1]

-

Electronic Disruption : The strong electron-withdrawing nature of the CF3 group can alter the electronic character of the scissile bond, making it a less favorable substrate for the enzyme.

Studies have shown that substituting an amino acid at or near a cleavage site can confer absolute resistance to specific proteases.[6] However, the effect is highly context-dependent, varying with the specific enzyme, the position of the substitution relative to the cleavage site (P1, P2, P1', etc.), and the stereochemistry of the trifluorinated amino acid.[6][16][19]

| Peptide Sequence | Substitution Position | Enzyme | Outcome | Reference |

| Model Peptide | P1 | α-Chymotrypsin | Absolute proteolytic stability | [6] |

| Model Peptide | P2 and P'2 | α-Chymotrypsin | Considerable proteolytic stability | [6] |

| Buforin/Magainin Analogs | Various | Trypsin | Modest increases in protease resistance | [17] |

| Model Peptides | P2, P1', P2' | Pepsin | Increased stability only in a few cases, highly position-dependent | [19] |

Modulating Structure and Bioactivity

Trifluorination provides a powerful lever for fine-tuning peptide conformation and, consequently, its biological activity. The combination of steric and electronic effects can be used to pre-organize a peptide into a specific bioactive conformation, potentially increasing its binding affinity for a target receptor.[2][7]

The increased lipophilicity can also enhance interactions with hydrophobic domains on target proteins or improve passage across the blood-brain barrier.[1][2] This strategy has been successfully employed in the design of enzyme inhibitors and other peptide-based therapeutics, where the CF3 group can favorably occupy hydrophobic pockets in the target's active site.[11][20][21]

Caption: Impact of trifluorination on peptide properties and function.

Applications in Research and Drug Discovery

The ability to precisely modulate peptide properties has positioned trifluorinated amino acids as invaluable tools across various scientific domains.

-

Drug Development : The primary application is in enhancing the drug-like properties of peptide therapeutics. By improving stability and bioavailability, trifluorination helps bridge the gap between potent biological activity and viable clinical candidacy.[1][11][22][23]

-

Protein Engineering : Fluorination is used to engineer proteins with enhanced thermal and chemical stability.[3][24] The unique "fluorous effect" can be exploited to drive specific protein folding and assembly.[9][25]

-

¹⁹F NMR Spectroscopy : The fluorine atom is an excellent NMR probe due to its 100% natural abundance and high sensitivity. Incorporating trifluorinated amino acids provides a background-free spectroscopic handle to study peptide and protein conformation, dynamics, and interactions with ligands or membranes in complex biological environments.[26][27][28][29][30]

Experimental Protocol: Manual Fmoc-SPPS of a Trifluorinated Peptide

This protocol provides a self-validating system for the manual incorporation of a trifluorinated amino acid.

Objective: To synthesize a model pentapeptide (e.g., Ac-Ala-Ala-X-Ala-Ala-NH₂) where X is a trifluorinated amino acid (e.g., Trifluoroalanine) on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)

-

Fmoc-protected amino acids (including Fmoc-Tfa-OH)

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 20% Piperidine in DMF (v/v)

-

Solvents: DMF (Peptide synthesis grade), DCM (Dichloromethane)

-

Kaiser Test Kit

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

Methodology:

-

Resin Preparation (Swell):

-

Place 100 mg of Rink Amide resin in a fritted peptide synthesis vessel.

-

Add 2 mL of DMF and gently agitate for 30 minutes to swell the resin beads.

-

Drain the DMF.

-

-

First Amino Acid Deprotection:

-

Add 2 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes. Drain.

-

Add another 2 mL of 20% piperidine/DMF. Agitate for 10 minutes. Drain.

-

Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL) to remove all traces of piperidine.

-

-

Coupling Cycle (for each amino acid, including the trifluorinated one):

-

Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq. to resin loading), HATU (2.9 eq.), in 1 mL of DMF. Add DIEA (6 eq.). Let the solution pre-activate for 1-2 minutes. Causality: HATU is an efficient activating agent that converts the carboxylic acid to a highly reactive acyl-pyridinium species, facilitating rapid amide bond formation.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

-

-

Self-Validation (Kaiser Test):

-

Take a small sample of resin beads (~1-2 mg) and perform a Kaiser test.

-

Negative Result (Colorless/Yellow beads): Coupling is complete. Proceed to the next deprotection step (Step 2).

-

Positive Result (Blue beads): Coupling is incomplete. Repeat the coupling step (Step 3) with freshly prepared activated amino acid solution. Trustworthiness: This checkpoint ensures each step proceeds to completion, preventing the accumulation of deletion sequences and ensuring the integrity of the final product.

-

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection: After the final amino acid is coupled, perform the deprotection step (Step 2) to remove the last Fmoc group.

-

Cleavage and Global Deprotection:

-

Wash the final peptide-resin with DCM (5 x 2 mL) and dry under vacuum.

-

Add 2 mL of the cleavage cocktail to the resin. Agitate for 2-3 hours at room temperature. Caution: Perform in a fume hood.

-

Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.

-

Centrifuge, decant the ether, and dry the crude peptide pellet.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS).

-

Conclusion and Future Outlook

Trifluorinated amino acids have transitioned from chemical curiosities to indispensable tools in peptide science. Their ability to enhance metabolic stability, modulate conformation, and improve bioavailability provides a rational and powerful strategy for optimizing peptide-based therapeutics.[1][2][7] The continued development of novel synthetic methods, both for monomers and for direct peptide modification, will further expand the accessibility and application of this technology.[12][15] As our understanding of the "fluorine code" deepens, the predictive power of computational models will aid in the de novo design of fluorinated peptides with precisely tailored properties, accelerating the journey from initial concept to clinical application.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. analytical-sales.com [analytical-sales.com]

- 15. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]

- 19. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

- 21. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 22. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 25. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mr.copernicus.org [mr.copernicus.org]

- 30. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Fluorous Effect of 5,5,5-Trifluoronorvaline: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated amino acids into proteins has emerged as a powerful tool in chemical biology and drug discovery. Among these, 5,5,5-trifluoronorvaline, a fluorinated analog of norvaline, offers unique properties stemming from the "fluorous effect." This guide provides an in-depth technical exploration of the core principles governing the fluorous effect of this compound, its impact on protein structure and stability, and its practical applications. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for researchers, scientists, and drug development professionals to leverage this technology for creating proteins with novel and enhanced properties.

Introduction: The Allure of Fluorine in Protein Science

Fluorine, the most electronegative element, is virtually absent in natural biological systems, making it an intriguing tool for protein engineering.[1] Its unique electronic and steric properties can be harnessed to fine-tune the physicochemical characteristics of proteins in ways not achievable with the canonical 20 amino acids.[1][2] The introduction of fluorine can modulate acidity, lipophilicity, conformational preferences, and enhance metabolic stability, all of which are critical parameters in drug design and development.[2]

The "fluorous effect" describes the tendency of highly fluorinated molecules to self-associate and segregate from both aqueous and hydrocarbon environments.[1][3] This phenomenon, initially exploited in synthetic organic chemistry for purification, has inspired the design of proteins with fluorinated cores, leading to enhanced stability and novel interaction specificities.[1][3] this compound, with its terminal trifluoromethyl group, serves as a valuable building block for introducing fluorous characteristics into proteins.[4] This guide will specifically focus on understanding and applying the fluorous effect imparted by this unique amino acid.

The Core of the Matter: Understanding this compound and the Fluorous Effect

Physicochemical Properties of this compound

This compound is an analog of the natural amino acid norvaline, where the terminal methyl group is replaced by a trifluoromethyl group. This substitution has profound consequences on its properties:

-

Increased Hydrophobicity and Lipophilicity: The trifluoromethyl group is significantly more hydrophobic than a methyl group, which can enhance the partitioning of the amino acid into nonpolar environments.[3][5] This increased lipophilicity can improve membrane permeability of peptides and proteins.[6]

-

Altered Electronic Properties: The strong electron-withdrawing nature of the three fluorine atoms creates a local dipole moment and alters the electronic landscape of the side chain.[2]

-

Steric Profile: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), leading to a bulkier side chain compared to norvaline.[7] This steric demand must be considered when incorporating it into protein structures.

The Fluorous Effect in Proteins: Beyond Simple Hydrophobicity

While increased hydrophobicity contributes significantly to the stabilizing effects of fluorinated amino acids, the "fluorous effect" posits a more nuanced phenomenon.[1][3] It suggests that fluorinated side chains will preferentially interact with each other, creating a "fluorous core" that is distinct from the surrounding hydrocarbon and aqueous phases.[1] However, experimental evidence suggests that the stabilizing effect is strongly context-dependent and that efficient packing within the hydrophobic core is a more critical determinant of stability than fluorocarbon-fluorocarbon interactions alone.[8]

Studies on a de novo designed four-α-helix bundle protein, where leucine was replaced with 5,5,5,5',5',5'-hexafluoroleucine (a close analog of trifluoronorvaline), demonstrated a significant increase in thermodynamic stability.[8][9] The stabilizing effect was highly dependent on the position of incorporation, with alternating arrangements of fluorinated and non-fluorinated residues leading to greater stability than a fully fluorinated core.[8] This highlights the importance of optimizing packing interactions to accommodate the bulkier fluorinated side chains.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Key factors contributing to the enhanced stability of proteins containing this compound."

Practical Guide to Working with this compound

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. While a detailed synthetic protocol is beyond the scope of this guide, a general and widely used approach involves the asymmetric alkylation of a chiral glycine enolate equivalent with a suitable trifluoroethyl electrophile. Commercial availability of this compound has also increased, providing a more accessible route for researchers.[10][11]

Incorporation of this compound into Proteins

Several methods exist for incorporating non-canonical amino acids like this compound into proteins.[12] The choice of method depends on the desired level of incorporation, site-specificity, and the protein expression system.

3.2.1. Global Incorporation in Auxotrophic Strains

This method involves using an E. coli strain that is auxotrophic for a specific amino acid (e.g., leucine or isoleucine). The cells are grown in a minimal medium depleted of the natural amino acid and supplemented with this compound. The cellular machinery then incorporates the fluorinated analog into all positions normally occupied by the natural amino acid.[13]

Experimental Protocol: Global Incorporation of this compound

-

Strain Selection: Choose an E. coli strain auxotrophic for an amino acid structurally similar to norvaline (e.g., leucine or isoleucine).

-

Media Preparation: Prepare a minimal medium (e.g., M9) devoid of the target natural amino acid.

-

Starter Culture: Grow a starter culture of the auxotrophic strain overnight in LB medium.

-

Cell Growth and Induction:

-

Pellet the starter culture and wash with minimal medium to remove any residual natural amino acid.

-

Resuspend the cells in the prepared minimal medium supplemented with all other necessary amino acids and this compound (typically 0.5-1 mM).

-

Grow the culture to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (or other suitable inducer) and continue growth for the desired time (typically 4-16 hours) at an appropriate temperature.

-

-

Protein Purification and Characterization:

-

Harvest the cells and purify the target protein using standard chromatography techniques.

-

Verify the incorporation of this compound using mass spectrometry.

-

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for global incorporation of this compound in auxotrophic E. coli."

3.2.2. Site-Specific Incorporation using Genetic Code Expansion

For precise control over the location of the fluorinated amino acid, genetic code expansion is the method of choice. This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and incorporates the non-canonical amino acid at that specific site.[14][15]

Experimental Protocol: Site-Specific Incorporation of this compound

-

Plasmid System: Utilize a two-plasmid system: one plasmid encoding the protein of interest with an amber codon at the desired position, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.

-

Cell Transformation: Co-transform an appropriate E. coli expression strain with both plasmids.

-

Culture and Induction:

-

Grow the transformed cells in a rich medium (e.g., LB) supplemented with this compound (typically 1-2 mM).

-

Induce protein expression at mid-log phase.

-

-

Protein Purification and Verification:

-

Purify the full-length protein, which will contain this compound at the specified site.

-

Verify site-specific incorporation using mass spectrometry and/or NMR spectroscopy.

-

Characterizing the Impact of this compound Incorporation

A suite of biophysical techniques is essential to comprehensively characterize the effects of this compound on protein structure, stability, and function.

Assessing Protein Stability

Incorporation of this compound is generally expected to enhance protein stability.[1][16] This can be quantitatively assessed using the following methods:

| Technique | Parameter Measured | Typical Observation with this compound |

| Circular Dichroism (CD) Spectroscopy | Secondary structure content and thermal melting temperature (Tm) | Increased Tm, indicating enhanced thermal stability.[7] |

| Differential Scanning Calorimetry (DSC) | Enthalpy (ΔH) and heat capacity (ΔCp) of unfolding | Increased ΔH and a more negative ΔCp, consistent with a larger hydrophobic contribution to stability.[3] |

| Guanidinium Chloride or Urea Denaturation | Free energy of unfolding (ΔG°) | Increased ΔG°, indicating greater thermodynamic stability.[9] |

| Protease Digestion Assays | Resistance to proteolytic degradation | Increased resistance to proteases like trypsin and chymotrypsin.[5] |

Structural Analysis

Determining the high-resolution structure of the fluorinated protein is crucial for understanding the molecular basis of the observed stability changes.

-

X-Ray Crystallography: This technique provides atomic-level detail of the protein structure, revealing how the fluorinated side chains are packed within the protein core and their interactions with neighboring residues.[17][18][19][20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for studying fluorinated proteins.[22][23][24] The ¹⁹F chemical shift is highly sensitive to the local environment, providing a sensitive probe for conformational changes, ligand binding, and protein dynamics.[12][22][25]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Biophysical techniques for characterizing proteins containing this compound."

Applications in Research and Drug Development

The unique properties of proteins containing this compound open up a wide range of applications.

Enhanced Protein Therapeutics

The increased metabolic stability and resistance to proteolysis conferred by this compound make it an attractive modification for protein-based drugs, potentially leading to longer in vivo half-lives and improved efficacy.[4]

"Fluorous Proteomics" and Affinity Tagging

The fluorous nature of the trifluoromethyl group can be exploited for affinity-based separation and enrichment of tagged proteins or peptides.[26][27][28][29] This "fluorous proteomics" approach allows for the selective isolation of modified biomolecules from complex mixtures.[26][27]

Probing Protein-Protein and Protein-Ligand Interactions

Site-specific incorporation of this compound provides a sensitive ¹⁹F NMR probe to monitor protein-protein interactions and ligand binding events without perturbing the overall protein structure significantly.[22][23][24]

Drug Discovery and Design

Incorporating this compound into drug candidates can enhance their metabolic stability and bioactivity.[2][4] Its ability to mimic natural amino acids while possessing unique electronic and steric properties offers innovative avenues in drug design.[4]

Conclusion

The incorporation of this compound into proteins represents a powerful strategy for enhancing their stability and introducing novel functionalities. The "fluorous effect," driven by a combination of increased hydrophobicity and favorable packing interactions, provides a rational basis for designing proteins with improved therapeutic potential and utility as research tools. As our understanding of the nuanced interplay between fluorination and protein structure deepens, and as methods for incorporating non-canonical amino acids become more robust, the applications of this compound in science and medicine will undoubtedly continue to expand.

References

- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorinated proteins: from design and synthesis to structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 7. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineering protein stability and specificity using fluorous amino acids: the importance of packing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulating protein structure with fluorous amino acids: increased stability and native-like structure conferred on a 4-helix bundle protein by hexafluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | CAS: 23809-57-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 11. usbio.net [usbio.net]

- 12. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR | Scilit [scilit.com]

- 13. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. metaphactory [semopenalex.org]

- 16. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]

- 17. X-Ray Crystallography » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]

- 18. criver.com [criver.com]

- 19. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. phys.libretexts.org [phys.libretexts.org]

- 22. biophysics.org [biophysics.org]

- 23. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 24. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. masspec.scripps.edu [masspec.scripps.edu]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Incorporation of 5,5,5-Trifluoronorvaline into Peptides using Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Fluorine Advantage in Peptide Therapeutics

The strategic incorporation of fluorinated amino acids into peptides represents a paradigm shift in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, when judiciously placed within a peptide sequence, can profoundly influence its structure, stability, and biological activity.[1] 5,5,5-Trifluoronorvaline (TFN), an analog of norvaline with a terminal trifluoromethyl group, is a compelling building block for enhancing the therapeutic potential of peptides.[2] Its integration can impart increased metabolic stability, enhanced hydrophobicity, and modulated conformational properties, making it a valuable tool for overcoming key challenges in drug development.[2][3]

The trifluoromethyl group is a strong electron-withdrawing moiety, which can decrease the nucleophilicity of the proximal amino group, presenting a unique challenge during peptide synthesis.[3] However, with optimized protocols, TFN can be efficiently incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies. This guide provides a comprehensive overview of the benefits of utilizing this compound, supported by detailed experimental protocols and practical insights for its successful integration into peptide sequences.

Key Physicochemical Properties and Their Implications

The introduction of the trifluoromethyl group in this compound brings about several significant changes to the amino acid's properties compared to its natural counterpart, norvaline. These alterations can be strategically leveraged to fine-tune the characteristics of the resulting peptide.

| Property | Impact of Trifluorination | Therapeutic Implication |

| Metabolic Stability | The C-F bond is exceptionally strong and resistant to enzymatic cleavage. The trifluoromethyl group can sterically hinder the approach of proteases to the peptide backbone.[1] | Increased in vivo half-life and reduced degradation of the peptide therapeutic.[1] |

| Hydrophobicity/Lipophilicity | Fluorination significantly increases the hydrophobicity of the amino acid side chain.[1][3] | Enhanced membrane permeability and cellular uptake of peptide drugs.[1] |

| Conformational Effects | The bulky and electron-withdrawing trifluoromethyl group can induce specific conformational preferences in the peptide backbone, potentially stabilizing secondary structures like α-helices or β-sheets.[1][3] | Improved target binding affinity and selectivity due to a more defined three-dimensional structure. |

| Binding Interactions | The polarized C-F bonds can participate in unique non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with biological targets. | Potentially novel and enhanced binding modes with target proteins or receptors. |

Challenges and Considerations in SPPS

The primary challenge in incorporating this compound into a peptide sequence via SPPS lies in the reduced nucleophilicity of its α-amino group.[3] This deactivation is a direct consequence of the strong electron-withdrawing effect of the trifluoromethyl group.[3] This can lead to slower and less efficient coupling reactions, potentially resulting in deletion sequences and lower overall yields.

To overcome this, several strategies can be employed:

-

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help drive the reaction to completion.

-

Use of Potent Coupling Reagents: Utilizing highly efficient coupling reagents is crucial. Formamidinium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective than carbodiimide-based reagents in such cases.[4][5]

-

Double Coupling: Performing the coupling step twice with a fresh portion of activated amino acid can significantly improve the incorporation efficiency.

Experimental Workflow for SPPS

The following diagram outlines the general workflow for the solid-phase synthesis of a peptide containing this compound using the widely adopted Fmoc/tBu strategy.[6]

Caption: General workflow for SPPS incorporating this compound.

Detailed Protocols

Materials and Reagents

-

Resin: Rink Amide or Wang resin are suitable choices depending on whether a C-terminal amide or carboxylic acid is desired.[7]

-

Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Piperidine are required.[8]

-

Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., tBu, Trt, Pbf).[9]

-

Fmoc-5,5,5-trifluoronorvaline-OH

-

Coupling Reagents: HATU, HBTU, or COMU.[10]

-

Base: N,N-Diisopropylethylamine (DIPEA).[8]

-

Deprotection Solution: 20% Piperidine in DMF (v/v).[8]

-

Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

-

Washing Solvents: DMF, DCM, Methanol.[8]

Protocol 1: Solid-Phase Peptide Synthesis (Manual)

This protocol outlines the manual synthesis of a generic tripeptide containing this compound.

-

Resin Preparation:

-

Place 100 mg of Rink Amide resin (substitution level ~0.5 mmol/g) in a fritted syringe.

-

Swell the resin in DMF for 30 minutes.[4] Drain the DMF.

-

-

Fmoc Deprotection (First Amino Acid):

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes. Drain.

-

Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

-

-

Coupling of the First Amino Acid (e.g., Fmoc-Ala-OH):

-

In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in 1.5 mL of DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

Perform a Kaiser test to confirm complete coupling (a negative result, indicated by yellow beads, is desired).

-

-

Chain Elongation (Coupling of Fmoc-5,5,5-trifluoronorvaline-OH):

-

Repeat the Fmoc deprotection step (Step 2).

-

In a separate vial, dissolve Fmoc-5,5,5-trifluoronorvaline-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in 1.5 mL of DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2-4 hours at room temperature. A longer coupling time is recommended.

-

Drain and wash as in Step 3.

-

Perform a Kaiser test. If the test is positive (blue beads), perform a second coupling with a fresh solution of activated Fmoc-5,5,5-trifluoronorvaline-OH for another 2 hours.

-

-

Final Amino Acid Coupling (e.g., Fmoc-Gly-OH):

-

Repeat the Fmoc deprotection step (Step 2).

-

Couple the final Fmoc-protected amino acid as described in Step 3.

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step (Step 2).

-

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM (5 x 1 min) and dry under a stream of nitrogen.

-

Add 2 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.

-

Agitate for 2-3 hours at room temperature.[11]

-

Filter the cleavage solution into a cold centrifuge tube containing diethyl ether to precipitate the crude peptide.

-